Structural Differentiation from Anagrelide: Impact on LogP and H-Bonding Capacity
Dechloro Anagrelide (C10H8ClN3O; MW: 221.64 g/mol) is structurally differentiated from Anagrelide (C10H7Cl2N3O; MW: 256.09 g/mol) by the absence of a single chlorine atom at the 7-position [1]. This modification alters key physicochemical properties relevant to chromatographic separation. While direct comparative experimental data on LogP or retention time are not available in the public domain, the structural change is a class-level inference for altered chromatographic behavior, which is the functional basis for its use as a distinct impurity standard. In contrast, the active metabolite BCH24426 is hydroxylated at the 3-position and retains both chlorine atoms (C10H7Cl2N3O2; MW: 272.09 g/mol) [2].
| Evidence Dimension | Molecular Weight and Substituent |
|---|---|
| Target Compound Data | MW: 221.64 g/mol; Substituent: 6-Cl |
| Comparator Or Baseline | Anagrelide: MW: 256.09 g/mol; Substituent: 6,7-diCl. BCH24426: MW: 272.09 g/mol; Substituent: 6,7-diCl, 3-OH |
| Quantified Difference | Mass difference of -34.45 Da vs. Anagrelide; -50.45 Da vs. BCH24426 |
| Conditions | Calculated from molecular formula (C10H8ClN3O vs. C10H7Cl2N3O vs. C10H7Cl2N3O2) |
Why This Matters
This structural and mass difference is fundamental for procurement, as it defines the compound's unique identity for HPLC method development and mass spectrometry-based impurity tracking, preventing misidentification with Anagrelide or its active metabolites.
- [1] Veeprho. (2022). Anagrelide 7 Dechloro Impurity | CAS 61834-95-5. Veeprho.com. View Source
- [2] Wang, G., et al. (2005). Comparison of the biological activities of anagrelide and its major metabolites in haematopoietic cell cultures. British Journal of Pharmacology, 146(3), 324-332. View Source
